4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

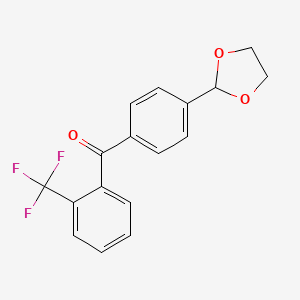

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Optical Properties

A study by Percino et al. (2014) synthesized a compound from the reaction between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde. This compound, known as PPyPAN, showed significant differences in molecular conformation and solid-state properties in its two polymorphic forms. Their study focused on the molecular structure, packing properties, and intermolecular interactions to understand the emission properties of these polymorphs, revealing unique optical features for both phases (Percino et al., 2014).

Synthesis of Water-Soluble Aldehydes

In another research by Zhang et al. (2018), 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs, was synthesized. This process involved a reaction with commercially available terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This work contributes significantly to the development of new antitumor drugs (Zhang et al., 2018).

Metalation and Functionalization

Research by Cottet et al. (2004) involved the conversion of compounds like 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids. This work is significant in the field of organic synthesis, where functionalization of molecules is crucial for developing new chemical entities (Cottet et al., 2004).

Photophysical Properties of Carbazole-based Molecules

Altinolcek et al. (2021) synthesized molecules with a structure of D-π-A, where 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde acted as an electron acceptor unit. This study is significant for understanding intramolecular charge transfer properties and tuning chemical structures for targeted optical properties (Altinolcek et al., 2021).

Catalysis in Chemical Synthesis

The research by Perozo-Rondón et al. (2006) demonstrated the use of alkaline carbons as catalysts in the condensation of benzaldehyde with ethyl cyanoacetate. This method is environmentally friendly and significant for the synthesis of intermediates with medical applications (Perozo-Rondón et al., 2006).

Chemosensors for pH

Dhawa et al. (2020) explored compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH, which could effectively discriminate between normal cells and cancer cells. This research contributes to the field of biomedical sensing and diagnostics (Dhawa et al., 2020).

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde”, have been increasingly used in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including “this compound”, is expected to increase in the future .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWILOUASOAOPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649788 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-85-9 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)